Compound Description: 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [] is investigated for its optimized geometrical structure, electronic and vibrational features using the B3LYP/6-311++G(d,p) basis set. The study investigates the compound's vibrational assignments, potential energy distribution, FT-IR and FT-Raman data, NMR chemical shifts, UV-vis spectrum, and solvent effects. Further analysis includes non-bonding orbitals, excitation energies, AIM charges, Fukui functions, and electron localization function (ELF) to assess the compound's potential for drug action.
4-(1H-triazol-1-yl)benzoic Acid Hybrids
Compound Description: This series of fourteen compounds [] were previously characterized and this particular study focused on screening their in vitro antioxidant activity using DPPH, reducing power capability, FRAP and ABTS radical scavenging assays. The compounds demonstrated varying degrees of antioxidant properties in comparison to the standard antioxidants BHA and Trolox. DFT studies were conducted to evaluate antioxidant descriptors and three antioxidant mechanisms: hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) were suggested.
Relevance: These compounds, similar to 4-(Azocan-1-yl)benzoic acid, share a core structure of benzoic acid substituted at the para position. While 4-(Azocan-1-yl)benzoic acid contains an azocan ring, these hybrids feature a 1H-triazole ring. This structural similarity makes them relevant for comparison in terms of their chemical properties and potential biological activities.
Compound Description: These novel coumarin-pyrazole-hydrazone hybrids [] were synthesized from readily available starting materials. The study evaluated the antimicrobial activity of 27 derivatives against 14 Gram-positive and Gram-negative bacterial strains. Notably, several molecules displayed potent growth inhibition against various strains, including drug-resistant Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations as low as 1.56 μg/mL. Importantly, the active molecules exhibited no toxicity in in vitro and in vivo studies.
Relevance: This class of compounds, although structurally more complex, shares the benzoic acid core with 4-(Azocan-1-yl)benzoic acid. The presence of a pyrazole ring linked to the benzoic acid through a hydrazone moiety in these derivatives, compared to the azocan ring in the target compound, highlights a shared interest in nitrogen-containing heterocycles attached to a benzoic acid scaffold.
3,5-di(1H-imidazol-1-yl)benzoic Acid (HDIBA) and its Metal Complexes
Compound Description: HDIBA [, ] acts as a ligand in the synthesis of five novel inorganic-organic hybrid compounds containing Keggin-type polyoxometalates (POMs) []. Additionally, two cobalt(II) complexes utilizing HDIBA, [Co(L)(NO3)] and [Co(L)(H2O)2]ClO4, have been synthesized and structurally characterized []. These complexes exhibit interesting structural features influenced by the counteranions and display antiferromagnetic interactions between neighboring Co(II) ions. One of the complexes also demonstrates modest second-harmonic-generation (SHG) efficiency and anion-exchange property.
Relevance: HDIBA, similar to 4-(Azocan-1-yl)benzoic acid, features a benzoic acid core. The key difference lies in the presence of two 1H-imidazole rings attached to the benzene ring in HDIBA, as opposed to a single azocan ring in the target compound. This structural similarity is significant as it highlights the use of heterocyclic rings as substituents on the benzoic acid framework to explore different coordination chemistry and potential biological activities. ,
4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
Compound Description: Seventeen 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids [] were synthesized and characterized. In vitro cytotoxic evaluation revealed potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines for some hybrids, exceeding the potency of the reference drug doxorubicin. The most promising compounds displayed significantly weaker cytotoxic effects toward normal cells (RPE-1) compared to doxorubicin. Further investigation indicated that these hybrids inhibited MCF-7 cancer cell proliferation by inducing apoptosis.
Relevance: These hybrids, sharing the benzoic acid core with 4-(Azocan-1-yl)benzoic acid, substitute a 1H-1,2,4-triazol-1-yl group at the para position instead of the azocan ring. This close structural similarity and their anticancer activities make them relevant for comparing structure-activity relationships and exploring the potential therapeutic applications of compounds containing a benzoic acid core and a nitrogen-containing heterocycle.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
Compound Description: These two pyrazole-derived molecules [] were synthesized through a series of reactions with readily available starting materials under benign reaction conditions. Both molecules demonstrated potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL. Importantly, they displayed no toxicity towards human cells at high concentrations. Further investigation suggests these molecules may disrupt the bacterial membrane, according to the SYTO-9/propidium iodide (BacLight) assay.
Relevance: Although structurally different from 4-(Azocan-1-yl)benzoic acid, these compounds share a benzoic acid core, with a pyrazole ring linked at the para position. The presence of a fluorophenyl substituent on the pyrazole ring, compared to the azocan ring in the target compound, highlights the exploration of aromatic and halogenated moieties for enhancing biological activity within this class of benzoic acid derivatives.
4-(1H-Imidazol-2-yl) Benzoic Acid (IBA) and its Incorporation into g-C3N4 Photocatalysts
Compound Description: IBA [] is used to modify g-C3N4 (g-CN) via edge grafting to enhance its photocatalytic activity for hydrogen evolution. The resulting g-CN/IBA composite, combined with NiS cocatalysts, exhibits significantly improved visible-light photocatalytic performance compared to unmodified g-CN. The optimal g-CN-IBA photocatalyst with NiS loading demonstrates a remarkable hydrogen-evolution rate, attributed to the synergistic effects of IBA edge grafting and NiS cocatalysts, promoting efficient charge separation and light absorption.
Relevance: IBA, like 4-(Azocan-1-yl)benzoic acid, features a benzoic acid moiety. The presence of an imidazole ring at the para position in IBA, compared to the azocan ring in the target compound, highlights the utilization of nitrogen-containing heterocycles for modifying material properties and enhancing catalytic activities.
3,5-di(1H-1,2,4-triazol-1-yl)benzoic Acid (HDTBA) and its Metal-Organic Frameworks
Compound Description: HDTBA [] is utilized as a ligand in the construction of seven new coordination polymers (CPs) incorporating d10 metal ions. The study focuses on the influence of in situ hydrolysis reactions on the assembly of CPs, using two different precursors for HDTBA. The resulting CPs exhibit diverse structural motifs and topologies, highlighting the impact of precursor choice and reaction conditions on the final framework architecture. The study investigates their solid-state fluorescent properties at room temperature.
Relevance: HDTBA, sharing the benzoic acid core with 4-(Azocan-1-yl)benzoic acid, is substituted with two 1H-1,2,4-triazol-1-yl groups at the 3 and 5 positions instead of the azocan ring. The structural similarity and the use of HDTBA for generating metal-organic frameworks make it relevant for exploring the coordination chemistry and potential applications of 4-(Azocan-1-yl)benzoic acid in materials science.
Compound Description: This iron(III) complexing agent [] forms an exceptionally stable 1:2 complex [FeL2]3− with FeIII. The ligand demonstrates relatively low affinity for other biometals, suggesting potential medical applications for treating iron overload.
Relevance: Although structurally distinct from 4-(Azocan-1-yl)benzoic acid, these derivatives share the common feature of a heterocycle, specifically a 2,5-dimethyl pyrrole ring, attached to benzoic acid. Their classification as PAINS highlights the importance of carefully considering potential liabilities and thoroughly characterizing compounds, especially those containing heterocyclic rings conjugated to benzoic acid, to avoid misleading biological results.
4-(naphthalen-1-yl-benzoic Acid Derivatives and their Eu(III) Complexes
Compound Description: This series of compounds, including 4-naphthalen-1-yl-benzoic acid (NA-1), 4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzoic acid (NA-2), and 4-{4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzyloxy}-benzoic acid (NA-3), were synthesized and used to prepare Eu(III)-cored complexes []. Photophysical studies of these ligands and their complexes revealed a large Stokes shift with increasing solvent polarity, suggesting the formation of an intramolecular charge transfer (ICT) complex in the excited state. The efficient energy transfer from the ligand to the Eu(III) ion, evidenced by the intense luminescence of Eu(III) ions upon photoexcitation of the ligands in polar solvents, suggests the crucial role of the ICT state in this process.
Relevance: Although structurally diverse from 4-(Azocan-1-yl)benzoic acid, these compounds share a common structural motif of a substituted benzoic acid. While 4-(Azocan-1-yl)benzoic acid features an azocan ring, these derivatives incorporate a naphthalene moiety with various substituents. This structural comparison highlights the versatility of the benzoic acid scaffold for building diverse molecular architectures and exploring their photophysical properties, particularly in the context of lanthanide complexation for luminescent applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.